5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(prop-2-ynoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-3-10(14)13-8-5-9(17-2)6(11(15)16)4-7(8)12/h1,4-5H,2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMCGALPGPSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156747-97-5 | |
| Record name | 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of 2-Methoxybenzoic Acid
The precursor 5-chloro-2-methoxybenzoic acid (C₈H₇ClO₃) is synthesized via electrophilic aromatic substitution. Chlorination of 2-methoxybenzoic acid using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) selectively introduces chlorine at position 5, guided by the ortho/para-directing methoxy group.
Reaction Conditions
Alternative Route: Methylation of 5-Chloro-2-hydroxybenzoic Acid
An alternative pathway involves methylating 5-chloro-2-hydroxybenzoic acid using dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions (K₂CO₃).
Reaction Conditions
- Substrate : 5-Chloro-2-hydroxybenzoic acid (1.0 equiv)
- Methylating Agent : Dimethyl sulfate (1.5 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Acetone
- Temperature : Reflux, 6 hours
- Yield : 85%
Nitration at Position 4
Directed Nitration of 5-Chloro-2-methoxybenzoic Acid
Nitration introduces a nitro group at position 4, leveraging the combined directing effects of the methoxy (activating, ortho/para) and carboxylic acid (deactivating, meta) groups.
Reaction Conditions
- Substrate : 5-Chloro-2-methoxybenzoic acid (1.0 equiv)
- Nitrating Agent : Fuming HNO₃ (1.2 equiv) in H₂SO₄
- Temperature : 0°C → 25°C, 4 hours
- Yield : 65% (4-nitro-5-chloro-2-methoxybenzoic acid)
Analytical Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.8 Hz, 1H, H-6), 6.98 (d, J = 8.8 Hz, 1H, H-3), 3.94 (s, 3H, OCH₃).
- Melting Point : 98–100°C
Reduction of Nitro to Amine
Catalytic Hydrogenation
The nitro group at position 4 is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C).
Reaction Conditions
Chemical Reduction with SnCl₂
As an alternative, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) reduces the nitro group.
Reaction Conditions
- Substrate : 4-Nitro-5-chloro-2-methoxybenzoic acid (1.0 equiv)
- Reducing Agent : SnCl₂ (4.0 equiv)
- Solvent : 6 M HCl
- Temperature : 70°C, 3 hours
- Yield : 88%
Acylation with Propiolic Acid
Propiolic Acid Activation
Propiolic acid (HC≡C-COOH) is activated as its acid chloride (HC≡C-COCl) using thionyl chloride (SOCl₂).
Reaction Conditions
Amide Coupling
The amine intermediate reacts with propioloyl chloride in the presence of a base to form the target amide.
Reaction Conditions
- Substrate : 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 equiv)
- Acylating Agent : Propioloyl chloride (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C → 25°C, 12 hours
- Yield : 75%
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.02 (s, 1H, H-4), 7.45 (d, J = 8.8 Hz, 1H, H-6), 6.91 (d, J = 8.8 Hz, 1H, H-3), 3.88 (s, 3H, OCH₃), 3.21 (s, 1H, ≡CH).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (COOH), 162.4 (CONH), 153.1 (C-2), 134.5 (C-5), 128.7 (C-4), 123.9 (C-6), 115.3 (C-3), 80.1 (≡C), 56.2 (OCH₃).
Optimization and Challenges
Protecting Group Strategies
- Carboxylic Acid Protection : Methyl or ethyl esters prevent side reactions during nitration and acylation. Deprotection is achieved via hydrolysis with LiOH.
- Alkyne Stability : Propargylamide groups remain intact under mild acidic/basic conditions but may undergo undesired cyclizations at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups present.
Coupling Reactions: The prop-2-ynamido group can undergo coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid involves its interaction with specific molecular targets. The prop-2-ynamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below compares key structural and molecular features of 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid with similar benzoic acid derivatives:
Key Observations :
- The prop-2-ynamido group introduces an alkyne moiety, enabling bioorthogonal reactions, whereas tetrazole and pyrrole substituents enhance aromaticity and electronic interactions.
- Methylamino and tetrazolyl groups improve aqueous solubility compared to the hydrophobic alkyne group .
Physicochemical and Toxicological Properties
Solubility and Ionization
- Zwitterionic Behavior: Unlike glycine, which forms zwitterions at its isoelectric point, benzoic acid derivatives like this compound typically remain non-zwitterionic in aqueous solutions, favoring the neutral form due to electron-withdrawing substituents .
- Partitioning: The alkyne group in the target compound may reduce solubility in polar solvents compared to methylamino or tetrazolyl analogs.
Toxicity Predictions (QSTR Models)
Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives highlight the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice :
- 0JA (Zero-order connectivity index) : Reflects molecular size and branching.
- 1JA (First-order connectivity index) : Correlates with substituent electronic effects.
- Cross-factor JB (0JA × 1JA) : Influences toxicity synergistically.
However, experimental LD₅₀ data is lacking for direct validation.
Biological Activity
5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and an ynamide functional group. The presence of these functional groups may influence its biological activity, particularly in terms of receptor binding and pharmacokinetics.
1. Analgesic Properties
Recent studies have highlighted the analgesic properties of compounds related to this compound. For instance, derivatives of benzoic acid have shown significant anti-nociceptive effects in various animal models. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in pain and inflammation pathways .
2. Anti-inflammatory Effects
In addition to analgesic properties, this compound exhibits anti-inflammatory activity. Research indicates that it may reduce edema formation induced by inflammatory agents such as carrageenan and croton oil. The anti-inflammatory effects are often assessed using formalin-induced paw edema tests, where compounds are evaluated for their ability to inhibit swelling .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Cyclooxygenase Inhibition : The compound likely inhibits COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
- Molecular Docking Studies : In-silico studies have demonstrated favorable binding affinities to COX-2 receptors, suggesting that structural modifications enhance efficacy against pain-related pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | Variable (dependent on formulation) |
| Metabolism | Hepatic (via cytochrome P450 enzymes) |
| Excretion | Renal |
Case Studies
Several case studies have been documented that explore the efficacy and safety profile of compounds related to this compound:
- Study on Pain Relief : A study conducted on mice demonstrated that administration of 5-chloro derivatives resulted in significant pain relief compared to control groups. The effective dose was determined to be around 4.95 mg/kg .
- Safety Profile Assessment : Toxicological assessments indicated that while the compound exhibits some harmful effects if ingested (H302), it causes skin irritation (H315) and serious eye irritation (H319). These findings underscore the need for careful handling and dosage regulation in therapeutic applications .
Q & A
Basic: Synthesis and Purification
Q: What are the recommended synthetic routes and purification methods for 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid to ensure high yield and purity? A:
- Synthetic Route :
- Purification :
Advanced: Structural Characterization
Q: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound? A:
- NMR :
- X-ray Crystallography : Use ORTEP-3 for Windows to generate thermal ellipsoid plots, confirming bond angles and planarity of the benzoic acid core .
Basic: Stability and Storage
Q: What storage conditions are optimal to prevent degradation of this compound? A:
- Storage :
- Degradation Products :
Advanced: Reactivity Studies
Q: How does the prop-2-ynamido group influence reactivity in click chemistry applications? A:
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The terminal alkyne undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted triazoles. Optimize with 10 mol% CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 25°C .
- Kinetic Studies : Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 1:1) .
Basic: Analytical Method Development
Q: What HPLC parameters are effective for quantifying this compound in biological matrices? A:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B); gradient from 20% B to 90% B over 15 min.
- Detection : UV at 254 nm. Retention time: 8.5 min. LOD: 0.1 µg/mL .
Advanced: Mechanistic Studies in Biological Systems
Q: Which in vitro assays are suitable for evaluating its enzyme inhibition potential? A:
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR, IC₅₀ determination).
- Cellular Uptake : Radiolabel the compound with ¹⁴C at the methoxy group and measure accumulation in HeLa cells via scintillation counting .
Basic: Hazard and Safety Protocols
Q: What PPE and handling precautions are mandatory for this compound? A:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
- First Aid : For skin contact, wash with 10% NaHCO₃ solution; eye exposure requires 15 min flushing with saline .
- Disposal : Incinerate in a certified hazardous waste facility .
Advanced: Computational Modeling
Q: How can DFT calculations predict electronic properties and reactive sites? A:
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
- Outputs :
Basic: Solubility and Solvent Selection
Q: What solvents and pH conditions maximize solubility for in vitro assays? A:
- Polar Solvents : DMSO (≥50 mg/mL at 25°C).
- Aqueous Buffers : Solubility increases at pH >7 (deprotonated carboxylate form). Use 10 mM PBS (pH 7.4) with 0.1% Tween-80 .
Advanced: Cross-coupling Reactions
Q: Which catalytic systems enable Suzuki-Miyaura coupling of the chloro substituent? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
